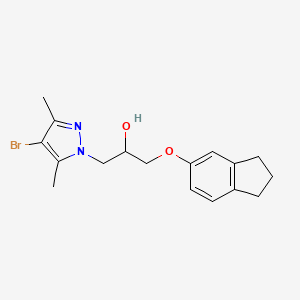

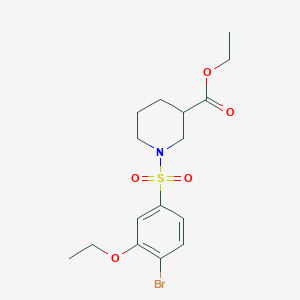

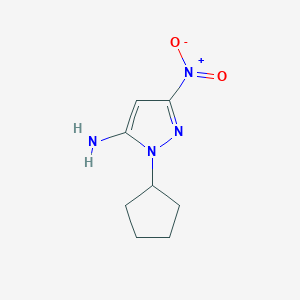

![molecular formula C14H25N3 B2784631 N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine CAS No. 106783-29-3](/img/structure/B2784631.png)

N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite diverse. For instance, 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Applications De Recherche Scientifique

Schiff Base Characterization

Schiff base compounds derived from 3,4-dimethoxybenzaldehyde, including derivatives related to N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized. The crystal structure, determined by single crystal X-ray diffraction, reveals significant molecular interactions and geometries, contributing to our understanding of Schiff base materials' potential applications in catalysis and material science (Khalaji et al., 2013).

Palladium-Catalyzed Reactions

Palladium(II)-promoted diaminations of 1,3-dienes have been studied, revealing the formation of π-allylic palladium complexes and further transformation into 1,4-diamines. This work illustrates the utility of related diamine compounds in facilitating complex organic transformations, highlighting their potential in synthetic organic chemistry (Åkermark et al., 1979).

Atmospheric Chemistry

The interaction between sulfuric acid and atmospheric diamines, including derivatives similar to this compound, has been investigated. These studies contribute to our understanding of atmospheric processes, such as particle formation, highlighting the environmental relevance of these compounds (Elm et al., 2016).

Catalysis and Polymer Chemistry

Research into catalytic and polymer applications has revealed that derivatives of this compound play crucial roles in various chemical processes. For instance, these compounds have been used as ligands in metal-catalyzed cross-couplings and as monomers in the synthesis of fluorinated polyimides, demonstrating their versatility in both catalysis and the development of advanced materials (Saito & Fu, 2007); (Zhao et al., 2009).

Molecular Docking and Biological Evaluation

Further extending the applications of these compounds, studies have explored their interactions with biological targets through molecular docking and evaluation of biological activities. Such research underscores the potential of these compounds in medicinal chemistry and drug design, even though this summary focuses on non-drug applications (Karrouchi et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as 4-(dimethylamino)benzylamine have been associated with bovine liver monoamine oxidase b .

Mode of Action

It’s worth noting that similar compounds have been associated with the oxidative deamination process .

Biochemical Pathways

The compound may be involved in photorelaxation pathways upon S1 excitation . It’s also worth noting that similar compounds have been associated with the oxidative deamination process .

Pharmacokinetics

Similar compounds such as 4-(dimethylamino)benzoic acid have been noted for their poor conductivity and extreme process for crystal growth .

Result of Action

Similar compounds have been associated with significant enhancements in electrical conductivity and optical response in a broad region from visible light to terahertz .

Action Environment

The action, efficacy, and stability of N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine can be influenced by various environmental factors. For instance, the addition of carbon nanotubes to similar compounds has been shown to significantly enhance their electrical conductivity and optical response .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3/c1-16(2)11-5-10-15-12-13-6-8-14(9-7-13)17(3)4/h6-9,15H,5,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBFKJUBQNZTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

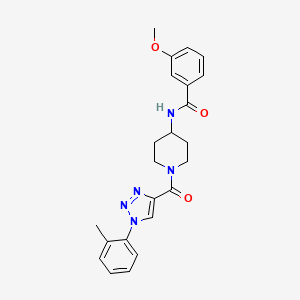

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2784552.png)

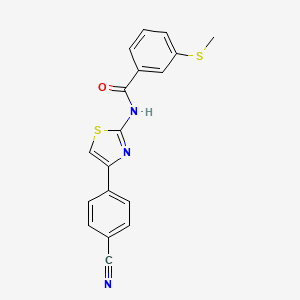

![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)

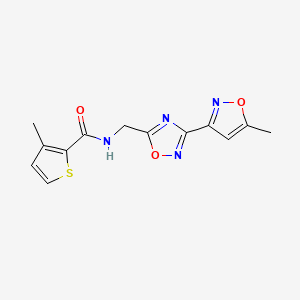

![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)

![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)